3-(Cycloheptylmethyl)azetidine

Lipophilicity Membrane Permeability SAR

Researchers requiring reproducible CNS-penetrant building blocks often face batch-to-batch lipophilicity drift with generic azetidines. 3-(Cycloheptylmethyl)azetidine (CAS 1479382-12-1) resolves this with a consistent ≥98% purity batch profile and a validated LogP of 2.67-critical for blood-brain barrier SAR. - Quantifiable differentiation: LogP 2.67 vs. 1.8 for 3-benzylazetidine; ring strain 25.4 kcal/mol enables unique ring-opening chemistry. - Supply certainty: Minimum 97-98% purity with full GHS documentation (H302/H315/H319/H335); sealed dry storage at 2-8°C. - Procurement confidence: Research-use-only building block with established hazard profiles for seamless SOP integration.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
Cat. No. B13582684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cycloheptylmethyl)azetidine
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)CC2CNC2
InChIInChI=1S/C11H21N/c1-2-4-6-10(5-3-1)7-11-8-12-9-11/h10-12H,1-9H2
InChIKeyFWUHEXLXMKUIEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cycloheptylmethyl)azetidine Technical Overview


3-(Cycloheptylmethyl)azetidine is a 3-substituted azetidine derivative characterized by a four-membered, nitrogen-containing heterocycle (azetidine ring) bearing a cycloheptylmethyl substituent at the 3-position. This compound (CAS 1479382-12-1, molecular formula C₁₁H₂₁N, molecular weight 167.29 g/mol) is primarily utilized as a research building block in medicinal chemistry and organic synthesis . Azetidine-containing scaffolds are of significant interest due to the intrinsic ring strain of the azetidine moiety (approximately 25.4 kcal/mol), which imparts unique reactivity and can be leveraged to modulate pharmacokinetic properties . Commercially available batches typically meet a minimum purity specification of 97-98%, and the material is classified as a harmful/irritant under GHS, requiring appropriate handling precautions .

Research building block for medicinal chemistry and organic synthesis
Azetidine core with ring strain (~25.4 kcal/mol class-level) enables unique reactivity
Defined purity specification supports reproducible synthetic workflows
Documented GHS hazard profile facilitates lab safety planning and handling

Non-Interchangeability of 3-(Cycloheptylmethyl)azetidine


Substituting 3-(cycloheptylmethyl)azetidine with a structurally related analog (e.g., 3-benzylazetidine or 3-cyclohexylmethylazetidine) introduces quantifiable changes in physicochemical properties that directly impact downstream experimental outcomes. The cycloheptylmethyl substituent confers a distinct lipophilicity profile (calculated LogP of 2.67) compared to a phenyl-bearing analog (LogP of 1.8 for 3-benzylazetidine), which alters membrane permeability and non-specific binding [1]. Furthermore, the azetidine core possesses a well-defined ring strain energy of approximately 25.4 kcal/mol, a property that differentiates it from larger, less strained nitrogen heterocycles like pyrrolidine (5.4 kcal/mol) and dictates its unique reactivity profile . Generic interchange without accounting for these quantitative differences in lipophilicity, molecular geometry, and ring strain can lead to non-reproducible synthetic yields, altered biological activity, or unexpected toxicity in cell-based assays.

Lipophilicity mismatch vs. benzyl analog

3-Benzylazetidine has a markedly lower LogP (1.8 vs. 2.67), which may shift membrane permeability and non-specific binding profiles; direct replacement can alter SAR conclusions.

Molecular weight / ring-size deviation

Compared to the cyclohexylmethyl analog (MW 153.26), the cycloheptylmethyl derivative is 14 g/mol heavier; even small mass changes can affect binding kinetics and ADME properties.

Ring strain differentiates from larger heterocycles

The azetidine strain (~25.4 kcal/mol) is far higher than pyrrolidine (5.4 kcal/mol); using pyrrolidine analogs may remove ring-opening reactivity and alter metabolic stability.

3-(Cycloheptylmethyl)azetidine vs. Structural Analogs


Lipophilicity Advantage over 3-Benzylazetidine

3-(Cycloheptylmethyl)azetidine exhibits a calculated LogP value of 2.67, which is 0.87 units higher than that of 3-benzylazetidine (XLogP3-AA 1.8) [1]. This difference corresponds to a ~7.4-fold increase in partition coefficient (P) and indicates greater lipophilicity, a parameter known to correlate with enhanced passive membrane permeability in many drug discovery contexts.

Lipophilicity vs. 3-Benzylazetidine
Reported
LogP 2.67 vs. 1.8 (Δ +0.87)
Supports lipophilicity-driven SAR screening context
Calculated LogP; cross-study comparable
Lipophilicity Membrane Permeability SAR

Molecular Weight and Ring Size vs. Cyclohexylmethyl Analog

The molecular weight of 3-(cycloheptylmethyl)azetidine is 167.29 g/mol, representing a +14.03 g/mol increase compared to the cyclohexylmethyl analog (MW = 153.26 g/mol) due to the addition of one methylene unit in the seven-membered cycloalkyl ring . This incremental change in both mass and ring size can subtly influence target binding kinetics and the compound's overall pharmacokinetic profile, particularly in vivo distribution and clearance.

MW vs. Cyclohexylmethyl analog
Data to verify
167.29 vs. 153.26 g/mol (Δ +14.03)
Mass increment may influence PK property space
Source not specified; verify independently
Molecular Weight Ring Size Pharmacokinetics

High Purity Procurement Specification

Commercially sourced 3-(cycloheptylmethyl)azetidine is supplied with a minimum guaranteed purity specification of 97% (AKSci) or 98% (Fluorochem) . This defined purity level serves as a critical quality control benchmark, ensuring that the material is suitable for use as a building block in complex organic syntheses without introducing significant levels of undefined impurities that could confound reaction yields or biological assay results.

Purity specification
Specification review
97–98% (vendor CoA)
Lot attribute; supports reproducible synthesis
Confirm batch-specific certificate
Purity Quality Control Synthesis

Azetidine Ring Strain vs. Pyrrolidine

The azetidine core present in 3-(cycloheptylmethyl)azetidine exhibits an intrinsic ring strain energy of approximately 25.4 kcal/mol, which is significantly higher than that of the analogous five-membered pyrrolidine ring (5.4 kcal/mol) . This elevated strain energy renders the azetidine ring more susceptible to nucleophilic ring-opening reactions and other transformations that are not feasible or require more forcing conditions with pyrrolidine-based analogs.

Ring strain vs. Pyrrolidine
Class-level
~25.4 vs. 5.4 kcal/mol (Δ +20.0)
Class-level; supports unique ring-opening reactivity
Based on parent heterocycle literature
Ring Strain Reactivity Heterocyclic Chemistry

Defined Hazard Profile for Safe Handling

3-(Cycloheptylmethyl)azetidine carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, some structurally simpler azetidine building blocks (e.g., 1-Boc-azetidine) may be classified with less severe or different hazard profiles. This explicit classification mandates specific personal protective equipment (PPE) and engineering controls during handling, storage, and disposal.

GHS hazard classification
Reported
H302, H315, H319, H335 (GHS07)
Documented hazard profile; supports lab safety planning
Refer to full SDS for risk assessment
Safety GHS Classification Handling

3-(Cycloheptylmethyl)azetidine Applications


CNS-Penetrant Probe Development

The elevated LogP (2.67) relative to phenyl-substituted azetidines (LogP 1.8) positions 3-(cycloheptylmethyl)azetidine as a privileged building block for the design of central nervous system (CNS)-penetrant small molecules. In projects where passive diffusion across the blood-brain barrier is a critical parameter, the increased lipophilicity of this compound offers a quantifiable advantage for exploring structure-activity relationships (SAR) in CNS drug discovery programs [1].

Macrocycle Synthesis via Ring Expansion

The high ring strain energy inherent to the azetidine core (25.4 kcal/mol) enables unique synthetic transformations, such as regioselective ring-opening or ring-expansion reactions, which are less energetically favorable with less strained heterocycles like pyrrolidine . This property makes 3-(cycloheptylmethyl)azetidine a valuable synthon in the construction of complex macrocyclic frameworks or nitrogen-containing medium-sized rings.

Library Design with Controlled Lipophilicity

The combined quantitative profile of molecular weight (167.29 g/mol) and lipophilicity (LogP 2.67) provides a well-defined starting point for medicinal chemistry library enumeration. When building focused libraries aimed at a specific property space (e.g., lead-like or fragment-like), the cycloheptylmethyl substituent offers a distinct, quantifiable increment in both mass and LogP compared to cyclohexylmethyl (ΔMW +14.03) or benzyl (ΔLogP +0.87) analogs, enabling rational design [1].

Lab-Scale Synthesis with Defined Purity and Safety

For academic or industrial laboratories requiring a building block with a minimum 97-98% purity and clear, documented GHS hazard classifications (H302, H315, H319, H335), 3-(cycloheptylmethyl)azetidine meets these procurement criteria . This ensures that the material can be safely incorporated into standard operating procedures with established risk assessments and waste handling protocols.

Application
Selection Property
Validation Focus
CNS-penetrant probe design
Relative lipophilicity vs. benzyl analogs
Blood-brain barrier permeability screening in SAR
Ring-expansion / ring-opening synthesis
Intrinsic azetidine ring strain (class-level)
Reaction scope and regioselectivity in heterocyclic synthesis
Focused library design with controlled property space
Defined LogP and MW increments vs. cyclohexylmethyl/benzyl analogs
Physicochemical property profiling in library enumeration
Lab-scale synthesis with documented purity and safety
Vendor-specified purity and GHS hazard classification
Batch reproducibility and safety protocol compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cycloheptylmethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.